molecular formula C15H17N3O4 B15180948 N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide CAS No. 49556-25-4

N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide

Cat. No.: B15180948
CAS No.: 49556-25-4
M. Wt: 303.31 g/mol
InChI Key: RGVDWMORKKYCMS-UHFFFAOYSA-N
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Description

N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide is a complex organic compound with a unique structure that includes both amide and benzopyran functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide typically involves multi-step organic reactions. One common method is the aminocarbonylation of aryl iodides using palladium catalysts under mild conditions . This process involves the reaction of aryl iodides with methoxylamine hydrochloride as an ammonia equivalent, followed by sequential carbonylation and demethoxylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale aminocarbonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of amide and benzopyran functionalities in this compound distinguishes it from other compounds

Properties

CAS No.

49556-25-4

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

N-carbamoyl-7-(diethylamino)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C15H17N3O4/c1-3-18(4-2)10-6-5-9-7-11(13(19)17-15(16)21)14(20)22-12(9)8-10/h5-8H,3-4H2,1-2H3,(H3,16,17,19,21)

InChI Key

RGVDWMORKKYCMS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC(=O)N

Origin of Product

United States

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